molecular formula C16H16N4O2 B4893968 bis(3-pyridylformyl)piperazine CAS No. 17433-21-5

bis(3-pyridylformyl)piperazine

Cat. No.: B4893968
CAS No.: 17433-21-5
M. Wt: 296.32 g/mol
InChI Key: XJMVXWNSBCEPCJ-UHFFFAOYSA-N
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Description

Bis(3-pyridylformyl)piperazine: is a chemical compound that features a piperazine ring substituted with two 3-pyridylformyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-pyridylformyl)piperazine typically involves the reaction of nicotinyl chloride hydrochloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under nitrogen atmosphere. The mixture is stirred at room temperature for 24 hours, followed by neutralization with sodium bicarbonate solution. The organic layer is then separated, dried, and the solvent is evaporated to yield the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: Bis(3-pyridylformyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Complexation: Palladium nitrate is commonly used for complexation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Scientific Research Applications

Bis(3-pyridylformyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(3-pyridylformyl)piperazine primarily involves its ability to form complexes with metal ions. The piperazine ring and pyridylformyl groups provide multiple coordination sites, allowing the compound to interact with metal ions and form stable complexes. These interactions can influence the properties and behavior of the resulting complexes .

Comparison with Similar Compounds

  • Bis(2-pyridylformyl)piperazine
  • Bis(4-pyridylformyl)piperazine

Comparison:

Properties

IUPAC Name

[4-(pyridine-2-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-15(13-5-1-3-7-17-13)19-9-11-20(12-10-19)16(22)14-6-2-4-8-18-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMVXWNSBCEPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=N2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293304
Record name piperazine-1,4-diylbis(pyridin-2-ylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17433-21-5
Record name NSC88455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name piperazine-1,4-diylbis(pyridin-2-ylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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